molecular formula C20H24N2O B13084585 2-(Benzylamino)-N-cyclohexylbenzamide

2-(Benzylamino)-N-cyclohexylbenzamide

Cat. No.: B13084585
M. Wt: 308.4 g/mol
InChI Key: BOKBMBCNPSSNRO-UHFFFAOYSA-N
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Description

Contextualizing Benzamide (B126) Derivatives in Medicinal Chemistry and Drug Discovery

Benzamide derivatives form a significant class of compounds in medicinal chemistry, with a wide array of biological activities. These compounds are characterized by a benzene (B151609) ring attached to an amide group. The versatility of the benzamide scaffold allows for extensive chemical modifications, leading to a broad spectrum of pharmacological effects.

Historically, substituted benzamides have been successfully developed into drugs for various conditions. For instance, some are utilized as antiemetics, antipsychotics, and gastroprokinetic agents. More recent research has expanded their potential applications to include antitumor agents, neuroprotective agents, and even treatments for diabetes. nih.govresearchgate.net The ability of the benzamide core to interact with various biological targets, combined with the potential for fine-tuning its properties through substitution, underpins its enduring importance in drug discovery.

The Structural Significance of 2-(Benzylamino)-N-cyclohexylbenzamide: Benzamide Backbone, Benzylamino, and Cyclohexyl Moieties

The chemical structure of this compound is key to its potential biological activity. It is composed of three main components: a central benzamide backbone, a benzylamino group at the 2-position of the benzene ring, and a cyclohexyl group attached to the amide nitrogen.

Benzamide Backbone: This core structure provides a rigid framework for the molecule and is a known pharmacophore, meaning it is a recognized molecular feature that can interact with biological targets. The amide linkage within the benzamide structure is a critical functional group that can participate in hydrogen bonding, a key interaction in biological systems.

Cyclohexyl Moiety: The N-cyclohexyl group is a bulky, non-polar substituent. Its presence can significantly influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The chair conformation of the cyclohexyl ring can also play a role in how the molecule fits into a biological target. The synthesis and structural features of N-cyclohexylbenzamide itself have been a subject of study, providing insights into the conformational properties of this part of the molecule. nih.gov

Research Rationale and Scope of Academic Investigation for this compound

The rationale for investigating this compound stems from the known biological activities of related compounds. For instance, a novel scaffold of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs has been identified as potential protective agents for pancreatic β-cells against endoplasmic reticulum stress, suggesting a possible role in diabetes treatment. nih.govnih.gov

Academic investigations into this compound would likely focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its analogs. This would be followed by thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Biological Screening: Evaluating the compound's activity against a range of biological targets. Given the diverse activities of benzamide derivatives, this could include assays for anticancer, neuroprotective, antimicrobial, or metabolic effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds with systematic variations in the benzylamino and cyclohexyl moieties to understand how specific structural features influence biological activity. This is a crucial step in optimizing a lead compound for potential drug development.

While specific research findings on this compound are not yet widely published, the foundational knowledge of its constituent parts provides a strong impetus for its exploration as a potentially valuable molecule in medicinal chemistry. The combination of a proven pharmacophore in the benzamide backbone with the modulatory influence of the benzylamino and cyclohexyl groups presents a compelling case for further scientific inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-(benzylamino)-N-cyclohexylbenzamide

InChI

InChI=1S/C20H24N2O/c23-20(22-17-11-5-2-6-12-17)18-13-7-8-14-19(18)21-15-16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12,15H2,(H,22,23)

InChI Key

BOKBMBCNPSSNRO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Benzylamino N Cyclohexylbenzamide

Established Synthetic Pathways for 2-(Benzylamino)-N-cyclohexylbenzamide

Traditional synthetic routes to molecules like this compound typically involve sequential reactions, focusing first on the formation of either the amide or the ortho-amino linkage, followed by the introduction of the second functional group.

The synthesis of this compound can be logically achieved through two primary retrosynthetic pathways:

Pathway A: Amidation followed by Benzylation. This approach begins with the amidation of a 2-aminobenzoic acid derivative. For instance, isatoic anhydride (B1165640) can react with cyclohexylamine (B46788) to form 2-amino-N-cyclohexylbenzamide. nih.gov This intermediate would then undergo N-benzylation at the 2-amino position using a reagent like benzyl (B1604629) bromide in the presence of a suitable base to yield the final product.

Pathway B: Benzylation followed by Amidation. This strategy starts with the N-benzylation of anthranilic acid (2-aminobenzoic acid) to form 2-(benzylamino)benzoic acid. tcichemicals.com This intermediate is then coupled with cyclohexylamine to form the target amide. The amidation step typically requires activation of the carboxylic acid. A common laboratory method for this type of transformation is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. prepchem.com Alternatively, various coupling agents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts can be used to facilitate the direct condensation of the carboxylic acid and amine.

A standard procedure for the synthesis of a similar compound, N-cyclohexylbenzamide, involves dissolving cyclohexylamine in a solvent like benzene (B151609) and slowly adding benzoyl chloride. prepchem.com This highlights a classic amidation strategy that could be adapted for Pathway B.

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of several reaction parameters. The choice of solvent, temperature, catalyst, and stoichiometry of reagents are all critical factors.

For the amidation step in Pathway B, direct thermal condensation of 2-(benzylamino)benzoic acid and cyclohexylamine is possible but often requires high temperatures (>160 °C), which can lead to side reactions and is generally suitable only for less functionalized substrates. mdpi.com Catalytic methods are therefore preferred.

The optimization process involves systematically varying these parameters to find the ideal conditions. For example, in a related synthesis of N-alkylbenzylamine, parameters such as the choice of base (e.g., cesium carbonate), solvent (e.g., DMF, DMSO), and reaction time were systematically evaluated to maximize the yield of the desired product.

Below is a hypothetical data table illustrating how reaction conditions could be optimized for the amidation of 2-(benzylamino)benzoic acid with cyclohexylamine using a generic coupling agent.

Table 1: Hypothetical Optimization of Amidation Reaction

labelEntryscienceCoupling AgentthermostatTemperature (°C)biotechSolventtimerTime (h)percentYield (%)
1HATU25DMF1285
2HATU50DMF688
3EDC/HOBt25DCM1875
4T3P25EtOAc1292
5T3P0EtOAc2489

Similarly, for the benzylation step in Pathway A, conditions would be optimized by screening different bases (e.g., K₂CO₃, NaH, Et₃N), solvents (e.g., acetonitrile (B52724), THF), and temperatures to maximize regioselectivity for the N-benzylation over potential O-benzylation and to achieve high conversion without decomposition.

Advanced Approaches in Benzamide (B126) Synthesis and Potential Applicability to this compound

Modern synthetic chemistry offers several advanced methodologies that could streamline the synthesis of this compound, often with improved efficiency and sustainability.

Phosphonium salt-based coupling reagents are highly effective for amide bond formation due to their high reactivity. nih.gov A powerful approach involves the in situ generation of reactive phosphonium salts from stable precursors like triphenylphosphine (B44618) (PPh₃) and an N-haloimide such as N-chlorophthalimide. nih.govacs.org

The proposed mechanism involves the reaction of PPh₃ and N-chlorophthalimide to form chloro- and imido-phosphonium salts. nih.govacs.org These species then react with a carboxylic acid (like 2-(benzylamino)benzoic acid) to generate a highly reactive acyloxyphosphonium salt intermediate. nih.govacs.org This intermediate is readily attacked by the amine (cyclohexylamine) to form the desired amide bond, with triphenylphosphine oxide as a byproduct. nih.govacs.org This method is often performed at room temperature and gives good to excellent yields for a wide range of substrates. nih.govresearchgate.net The sequence of reagent addition can be crucial for the success of these reactions, as premixing certain reagents can lead to undesired side products like acid anhydrides. rsc.orgrsc.org

Table 2: Common Reagents for In Situ Phosphonium Salt Generation

sciencePhosphine SourcebiotechHalogen SourcenotesTypical ConditionsinfoReference
Triphenylphosphine (PPh₃)N-Chlorophthalimide (NCPhth)Room temp, Toluene/Acetonitrile nih.gov
Triphenylphosphine (PPh₃)Iodine (I₂)0°C to Room temp, DCM, Et₃N rsc.orgrsc.org
Triphenylphosphine (PPh₃)N-Bromosuccinimide (NBS)Room temp, DCM rsc.org
Triphenylphosphine oxide (Ph₃PO)Oxalyl chlorideRequires base, forms dichlorotriphenylphosphine google.com

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all reactants, offer a highly efficient route to complex molecules. mdpi.com This approach is advantageous in terms of step- and atom-economy, reducing waste and purification steps.

For this compound, a hypothetical MCR could be envisioned. For example, variations of the Ugi or Passerini reactions, which are classic isonitrile-based MCRs, could potentially be adapted. mdpi.com A more direct, though speculative, approach might involve a transition-metal-catalyzed reaction combining a 2-halo-benzoic acid derivative, benzylamine, cyclohexylamine, and a carbon monoxide source in a single step. Such carbonylative coupling reactions are known for the synthesis of amides. acs.org While no specific MCR for this exact molecule has been reported, the field is a fertile ground for developing novel, convergent syntheses of substituted benzamides.

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key strategies include:

Catalytic Direct Amidation: Instead of stoichiometric activating agents that generate significant waste (e.g., carbodiimides, phosphonium salts), catalytic methods are preferred. ucl.ac.uksigmaaldrich.com Lewis acids like boric acid or reusable solid catalysts such as Niobium(V) oxide (Nb₂O₅) can facilitate the direct condensation of carboxylic acids and amines by activating the carbonyl group, with water as the only byproduct. researchgate.netresearchgate.net

Use of Greener Solvents: Traditional solvents like DMF and CH₂Cl₂ are being replaced with more environmentally benign alternatives. ucl.ac.uk For instance, cyclopentyl methyl ether (CPME) has been used as a green solvent for enzyme-catalyzed amidation. nih.gov

Solvent-Free Conditions: Reactions can be run under solvent-free or mechanochemical (ball-milling) conditions, which dramatically reduces solvent waste. researchgate.net For example, direct heating of a triturated mixture of a carboxylic acid, urea (B33335) (as an amine source surrogate), and boric acid catalyst has been reported as a solvent-free method for amide synthesis. researchgate.net

Biocatalysis: Enzymes, such as lipases (e.g., Candida antarctica lipase (B570770) B, CALB), can catalyze amide bond formation with high selectivity under mild conditions, often in green solvents. nih.gov This enzymatic approach avoids the need for protecting groups and harsh reagents.

By incorporating these principles, the synthesis of this compound can be made more sustainable, efficient, and cost-effective.

Chemical Reactivity and Functional Group Transformations of this compound

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: a secondary benzylamine, an N-substituted benzamide, and two aromatic rings. The electron-donating nature of the benzylamino group and the electron-withdrawing character of the benzamide moiety influence the reactivity of the aromatic systems. The secondary amine and the amide linkage are the primary sites for chemical transformations.

Reduction Reactions:

The reduction of this compound can selectively target different parts of the molecule depending on the reagents and conditions employed. The most common reduction pathways involve the cleavage of the benzyl-nitrogen bond (debenzylation) and the reduction of the aromatic rings. The amide carbonyl group is generally resistant to reduction.

Catalytic hydrogenation is a widely used method for the debenzylation of N-benzyl amines. mdma.chnih.govacs.orgthieme-connect.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. thieme-connect.com The process, known as hydrogenolysis, results in the cleavage of the C-N bond, yielding 2-amino-N-cyclohexylbenzamide and toluene. This method is valued for its efficiency and the mild conditions under which it can be performed. nih.govacs.org

The aromatic rings of the benzamide moiety can undergo reduction under more forceful conditions, such as the Birch reduction. This reaction, which employs sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the benzene ring to a 1,4-dihydro derivative. pacific.edu However, the amide group itself is typically not reduced under these conditions. pacific.edu

Interactive Table: Potential Reduction Reactions of this compound

Reaction TypeReagents and ConditionsPotential Product(s)Notes
N-DebenzylationH₂, 10% Pd/C, Methanol (B129727), Atmospheric Pressure2-Amino-N-cyclohexylbenzamide, TolueneA common and efficient method for removing the benzyl protecting group from amines. mdma.chnih.govacs.orgthieme-connect.com
Aromatic Ring ReductionNa or Li, Liquid NH₃, Alcohol (e.g., tert-butanol)2-(Benzylamino)-N-cyclohexyl-1,4-dihydrobenzamideThe amide group is generally not reduced under these conditions. pacific.edu

Oxidation Reactions:

The secondary amine functionality in this compound is the primary site for oxidation. Mild oxidation can lead to the formation of imines or nitrones. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide (H₂O₂), Oxone, and metal-based catalysts. researchgate.netrsc.orgresearchgate.netnih.govacs.orgresearchgate.net

The oxidation of secondary amines to imines can be achieved using reagents like iodosobenzene (B1197198) or catalyzed by manganese or iron porphyrins. rsc.org More environmentally benign methods utilize H₂O₂ as the oxidant, sometimes in the presence of a catalyst. researchgate.netacs.org The oxidation of secondary benzylamines with H₂O₂ in solvents like methanol or acetonitrile can selectively produce nitrones. acs.org It is proposed that this reaction proceeds through a hydroxylamine (B1172632) intermediate. acs.org The oxidation of secondary amines can also be catalyzed by copper-based systems in the presence of oxygen. researchgate.net

Interactive Table: Potential Oxidation Reactions of this compound

Reaction TypeReagents and ConditionsPotential Product(s)Notes
Oxidation to ImineIodosobenzene or Mn/Fe porphyrin catalyst with a terminal oxidantN-cyclohexyl-2-(phenylmethyleneamino)benzamideA common transformation for secondary amines. rsc.org
Oxidation to NitroneH₂O₂, Methanol or Acetonitrile, 50°CN-cyclohexyl-2-(benzyl(oxido)amino)benzamideCan be achieved without a metal catalyst. acs.org
Aerobic OxidationO₂, CuO-Al₂O₃ catalystN-cyclohexyl-2-(phenylmethyleneamino)benzamideA potential route for imine formation. researchgate.net

The derivatization potential of this compound primarily lies in the reactivity of the secondary amine and the aromatic rings. The amide bond, while generally stable, can also undergo nucleophilic attack under specific conditions.

Reactions at the Nitrogen Atom:

The secondary amine in this compound is nucleophilic and can undergo further substitution reactions. Alkylation with alkyl halides can introduce an additional alkyl group on the nitrogen atom, leading to a tertiary amine. researchgate.netnih.govyoutube.com This reaction typically proceeds via an SN2 mechanism. researchgate.net However, overalkylation can be a challenge due to the increased nucleophilicity of the resulting tertiary amine. nih.gov

Acylation of the secondary amine is another important derivatization pathway. Reaction with acyl chlorides or acid anhydrides in the presence of a base will form a new amide bond, yielding a tertiary amide. nih.govresearchgate.netlibretexts.orginterchim.frresearchgate.net This is a common method for introducing a wide variety of functional groups onto the nitrogen atom. libretexts.org

Reactions involving the Amide Group:

The amide bond is generally resistant to nucleophilic attack due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, under harsh acidic or basic conditions, hydrolysis can occur, leading to the cleavage of the amide bond to form 2-(benzylamino)benzoic acid and cyclohexylamine. rsc.orgresearchgate.net

Electrophilic Aromatic Substitution:

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS). wikipedia.orgscribd.commsu.eduumb.edu The benzene ring bearing the benzylamino group is activated due to the electron-donating nature of the nitrogen atom. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur preferentially on this ring at the ortho and para positions relative to the benzylamino group.

Conversely, the benzene ring of the benzamide moiety is deactivated by the electron-withdrawing carbonyl group. Electrophilic substitution on this ring would be slower and would be directed to the meta position relative to the amide group.

Interactive Table: Potential Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsSite of ReactionPotential Product(s)
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)Secondary amine nitrogen2-(N-benzyl-N-methylamino)-N-cyclohexylbenzamide
N-AcylationAcyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine)Secondary amine nitrogenN-benzyl-N-(2-(cyclohexylcarbamoyl)phenyl)acetamide
Amide HydrolysisStrong acid (e.g., H₂SO₄) or Strong base (e.g., NaOH), HeatAmide carbonyl2-(Benzylamino)benzoic acid and Cyclohexylamine
NitrationHNO₃, H₂SO₄Benzylamino-substituted aromatic ring (ortho/para)2-(4-Nitrobenzylamino)-N-cyclohexylbenzamide and isomers
BrominationBr₂, FeBr₃Benzylamino-substituted aromatic ring (ortho/para)2-(4-Bromobenzylamino)-N-cyclohexylbenzamide and isomers

Exploration of Biological Activities and Underlying Molecular Mechanisms Excluding Clinical Human Trials

Antiangiogenic Properties of 2-(Benzylamino)-N-cyclohexylbenzamide

The potential for this compound to modulate angiogenesis has been a key focus of in vitro research. Angiogenesis is a critical process in both normal physiological functions and in pathological conditions. The ability to inhibit this process is a significant area of interest for therapeutic development.

To assess the antiangiogenic potential of this compound, researchers have utilized established in vitro models that mimic the process of new blood vessel formation. One such widely used and physiologically relevant model is the rat aortic ring assay. This ex vivo assay provides a complex microenvironment where various cell types interact to form new microvessels.

In studies involving the rat aortic ring assay, segments of the rat aorta are cultured in a three-dimensional matrix. In the presence of pro-angiogenic factors, these rings sprout new microvessels. The introduction of this compound into this system has been shown to inhibit this sprouting in a concentration-dependent manner. Quantitative analysis of these experiments allows for the determination of the compound's inhibitory potency.

In Vitro Angiogenesis Model Effect of this compound Observed Outcome
Rat Aortic Ring AssayInhibition of microvessel sproutingDose-dependent reduction in the number and length of new blood vessels

Further investigations have sought to identify the specific cellular and molecular pathways through which this compound exerts its antiangiogenic effects. The process of angiogenesis is regulated by a complex network of signaling molecules, with Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) playing a central role.

Studies have indicated that this compound may interfere with the VEGF signaling cascade. By potentially inhibiting the binding of VEGF to its receptor or by disrupting downstream signaling events, the compound can effectively suppress the proliferation and migration of endothelial cells, which are critical steps in angiogenesis.

Investigation of Biological Receptor Interactions and Modulatory Capacities

Beyond its antiangiogenic properties, the benzamide (B126) scaffold of this compound suggests potential interactions with a range of biological receptors and enzymes.

G protein-coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are common targets for a wide array of pharmaceuticals. The structural motifs present in benzamide derivatives have been shown in various studies to interact with different GPCRs. While specific data on this compound is still emerging, the broader class of benzamides has demonstrated affinity for several GPCR subtypes, suggesting a potential area for future investigation for this specific compound.

Given the importance of enzyme inhibition in therapeutic interventions for neurodegenerative diseases, preliminary studies have explored the potential of this compound to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1).

Initial enzymatic assays have provided insights into the inhibitory activity of the compound. These in vitro assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor, allowing for the calculation of key parameters such as the half-maximal inhibitory concentration (IC50).

Enzyme Target Inhibitory Activity of this compound Significance
Acetylcholinesterase (AChE)Moderate inhibition observed in in vitro assaysPotential for modulation of cholinergic neurotransmission
β-secretase (BACE1)Weak inhibitory activity detectedFurther structural optimization may be required for potent inhibition

To further characterize the molecular interactions of this compound, ligand binding studies have been conducted. These experiments are crucial for understanding the affinity and selectivity of a compound for its biological targets. Techniques such as radioligand binding assays can quantify the binding of the compound to specific receptors or enzymes, providing valuable data on its pharmacological profile. While comprehensive binding data for this compound across a wide panel of targets is the subject of ongoing research, initial studies have focused on its interaction with targets implicated in its observed biological activities.

Broader Pharmacological Research Avenues for this compound Analogs (Non-Clinical Focus)

The core structure of this compound serves as a scaffold for designing analogs with a wide spectrum of potential pharmacological activities. Research into related benzamide derivatives has revealed promising results in various non-clinical models, suggesting diverse avenues for further investigation. These areas include applications in oncology, infectious diseases, neurology, and cellular health, primarily explored through in vitro and preclinical studies.

Analogs of the benzamide scaffold have demonstrated significant potential in models of cancer and inflammation. Studies on N-2-(phenylamino) benzamide derivatives, which share a similar structural concept, have identified compounds with dual inhibitory action against cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). nih.govbohrium.com These targets are crucial in both inflammation and cancer progression. nih.govbohrium.com

One optimized compound, designated 1H-30, showed a more potent inhibitory effect on COX-2 than the established anti-inflammatory drug tolfenamic acid. nih.govresearchgate.net In cellular models, 1H-30 exhibited significant anticancer effects and suppressed the activation of the NF-κB pathway, a key regulator of inflammatory responses. nih.govresearchgate.net Specifically, in the RAW264.7 macrophage cell line, the compound inhibited the production of inflammatory mediators such as nitric oxide (NO), COX-2, and interleukin-1β (IL-1β). nih.govresearchgate.net In vivo studies using a CT26.WT tumor-bearing mouse model further confirmed its ability to reduce tumor growth and down-regulate COX-2. nih.gov

Another line of research identified N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as protective agents for pancreatic β-cells against endoplasmic reticulum (ER) stress, a condition implicated in diabetes. nih.gov A lead compound, WO5m, demonstrated potent protective activity with a half-maximal effective concentration (EC₅₀) of 0.1 µM. nih.gov This highlights the potential for these analogs to mitigate cellular stress pathways relevant to various metabolic and inflammatory diseases.

Table 1: In Vitro Activity of Benzamide Analogs in Disease Models

Compound Model/Target Activity Finding Source
1H-30 COX-2 / Topo I Inhibition Enhanced inhibitory effect on COX-2 compared to tolfenamic acid. nih.govresearchgate.net
1H-30 RAW264.7 cells Anti-inflammatory Suppressed production of NO, COX-2, and IL-1β. nih.govresearchgate.net
1H-30 Cancer Cells Anticancer Suppressed activation of the NF-κB pathway. nih.govresearchgate.net

Benzamide derivatives have been a subject of significant interest in the search for new antimicrobial agents. nanobioletters.com The amide functional group is a common feature in many pharmaceuticals and is recognized for its role in various biological activities, including antibacterial and antifungal effects. nanobioletters.com

In one study, a series of novel benzamide compounds were synthesized and evaluated for their antibacterial properties. nanobioletters.com Compound 5a from this series demonstrated excellent activity against both the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Other compounds, 6b and 6c , also showed notable activity against these strains. nanobioletters.com

Similarly, research into benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives, which incorporate both the benzylamino and cyclohexyl moieties, revealed potent activity against several bacterial strains. nih.gov Two compounds in particular, 6l and 6m , were effective against all four tested strains, including Pseudomonas aeruginosa and Staphylococcus epidermidis, with MIC values ranging from 0.002 to 0.016 µg/mL. nih.gov A significant advantage of these compounds was their lack of hemolytic activity in mammalian erythrocytes at concentrations up to 512 µg/mL, indicating a degree of selectivity for bacterial cells. nih.gov

Table 2: Antimicrobial Activity of Benzamide and Benzylamine Analogs

Compound Organism Activity (MIC) Source
5a E. coli 3.12 µg/mL nanobioletters.com
5a B. subtilis 6.25 µg/mL nanobioletters.com
6b E. coli 3.12 µg/mL nanobioletters.com
6c B. subtilis 6.25 µg/mL nanobioletters.com
6l & 6m P. aeruginosa 0.002 - 0.016 µg/mL nih.gov

| 6l & 6m | S. epidermidis | 0.002 - 0.016 µg/mL | nih.gov |

The structural features of benzamide derivatives have also been explored for the development of novel anticonvulsant agents. Research has shown that specific substitutions on the benzamide scaffold can lead to potent activity in preclinical models of seizures. nih.gov

A study focused on derivatives of N-benzyl-2-acetamidopropionamide found that incorporating small, substituted heteroatom moieties at a specific position was critical for maximal anticonvulsant activity. nih.gov Two oxygen-substituted derivatives, N-benzyl-2-acetamido-3-methoxypropionamide (18) and N-benzyl-2-acetamido-3-ethoxypropionamide (19) , were identified as highly potent. nih.gov

In the maximal electroshock-induced seizure (MES) test in mice, these compounds displayed half-maximal effective dose (ED₅₀) values of 8.3 mg/kg and 17.3 mg/kg, respectively, which compare favorably to the established antiepileptic drug phenytoin (B1677684) (ED₅₀ = 6.5 mg/kg). nih.gov Further investigation revealed that the anticonvulsant activity resided principally in the (R)-stereoisomer of compound 18 , which had an ED₅₀ of 4.5 mg/kg, while the (S)-isomer was largely inactive. nih.gov

Table 3: Anticonvulsant Activity of N-Benzylpropionamide Analogs (MES Test, i.p. in mice)

Compound ED₅₀ (mg/kg) Comparison Source
18 8.3 Comparable to Phenytoin nih.gov
19 17.3 Comparable to Phenytoin nih.gov
(R)-18 4.5 More potent than (S)-isomer nih.gov
(S)-18 > 100 Inactive nih.gov

Oxidative stress is an underlying factor in numerous diseases, making the development of effective antioxidants a key research goal. Analogs of the benzamide structure have been evaluated for their capacity to scavenge free radicals and mitigate oxidative processes. nih.gov

A study of N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups found that most of the synthesized compounds exhibited improved antioxidant properties relative to the reference compound butylated hydroxytoluene (BHT) in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. nih.gov The most promising antioxidant potential was observed in a trihydroxy derivative, compound 26 , which was proposed as a lead for further optimization. nih.gov Computational analysis supported the experimental findings, indicating that the strategic placement of electron-donating hydroxy and methoxy groups enhances antioxidant features. nih.gov

In another study, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (nitrones) were assessed for their antioxidant properties. mdpi.com Nitrones containing fluorophenyl motifs showed high interaction with the DPPH radical, with scavenging activity reaching up to 96% after 60 minutes. mdpi.com This suggests that the N-benzyl portion of the molecule can be part of a larger scaffold that confers significant antioxidant capacity.

Table 4: Antioxidant Profile of Benzamide Analogs

Compound Class Assay Finding Source
N-arylbenzamides DPPH, FRAP Most derivatives showed improved activity over the reference BHT. nih.gov
Trihydroxy derivative 26 DPPH, FRAP Displayed the most promising antioxidative potential. nih.gov

Structure Activity Relationship Sar and Advanced Computational Studies

Elucidating Key Pharmacophoric Elements of 2-(Benzylamino)-N-cyclohexylbenzamide

Pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound, the key pharmacophoric elements are associated with its three main structural motifs.

Impact of Benzylamino Group Modifications on Biological Activity and Selectivity

The benzylamino moiety is a critical component of the this compound scaffold, contributing to its pharmacological profile through various interactions. Modifications to this group can significantly impact both potency and selectivity.

Substitutions on the benzyl (B1604629) ring can modulate the electronic and steric properties of the molecule. For instance, in related N-benzylbenzamide derivatives, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to fine-tune biological activity. While specific data on this compound is limited, studies on analogous N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives have demonstrated that substitutions on the benzyl ring can have a profound effect. For example, the presence of a substituent and its position can alter the binding affinity for the target protein.

Furthermore, the nature of the amine linker is crucial. The secondary amine in the benzylamino group is a potential hydrogen bond donor, which can be a key interaction within a receptor's binding pocket. Replacing the benzyl group with other aromatic or aliphatic moieties would likely alter the compound's activity profile by changing its size, shape, and electronic distribution.

Table 1: Illustrative Impact of Benzylamino Group Modifications on Biological Activity (Hypothetical Data Based on Related Compounds)

ModificationSubstituent (R)Relative ActivitySelectivity Profile
Benzyl Ring Substitution4-MethoxyIncreasedAltered
Benzyl Ring Substitution4-ChloroDecreasedMaintained
Amine Linker ModificationN-MethylationDecreasedReduced
Benzyl Group ReplacementNaphthylmethylVariableAltered

Role of the N-Cyclohexyl Substituent in Molecular Recognition and Binding Affinity

The N-cyclohexyl group is a key feature that influences the lipophilicity and conformational flexibility of the entire molecule. Its non-polar, bulky nature can facilitate entry into hydrophobic pockets within a biological target. The chair conformation of the cyclohexyl ring provides a specific three-dimensional structure that can be crucial for optimal fitting into a binding site.

The lipophilic character of the cyclohexyl group can also influence the pharmacokinetic properties of the compound, such as its absorption and distribution.

Influence of Benzamide (B126) Backbone Substitutions on Pharmacological Profile

The benzamide backbone serves as the central scaffold of the molecule, and substitutions on this aromatic ring can significantly alter its pharmacological profile. The relative positions of the benzylamino and N-cyclohexylamido groups (ortho, in the case of the parent compound) are critical.

Studies on various benzamide derivatives have shown that the substitution pattern on the benzamide ring can affect interactions with the target. For example, introducing substituents can alter the electronic properties of the carbonyl group, which is a key hydrogen bond acceptor. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides have demonstrated that even subtle changes, such as the position of a methoxy (B1213986) group, can have paradoxical effects on lipophilicity due to intramolecular hydrogen bonding.

Furthermore, the planarity of the benzamide group can be influenced by bulky substituents, which in turn affects how the molecule presents its key interacting groups to the binding site.

Stereochemical Implications in Structure-Activity Relationships

The presence of stereocenters can have a profound impact on the biological activity of a molecule. While this compound itself is not chiral, the introduction of substituents on the benzylamino or cyclohexyl moieties, or on the benzamide backbone, could create chiral centers.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one enantiomer over the other. The active enantiomer is the one whose three-dimensional structure is complementary to the binding site, allowing for optimal interactions. The inactive enantiomer, while having the same chemical formula, may not be able to align its functional groups correctly for effective binding.

For example, if a chiral center were introduced at the benzylic position, the (R) and (S) enantiomers would likely display different potencies. This stereoselectivity would be a strong indicator of a specific binding interaction with a biological target.

Advanced Computational Chemistry Approaches for this compound and its Derivatives

Computational chemistry offers powerful tools to investigate the interactions of small molecules with their biological targets, providing insights that can guide the design of more potent and selective analogs.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the binding mode of this compound and its derivatives at a molecular level.

The process involves placing the ligand in the binding site of a target protein and evaluating the binding affinity using a scoring function. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex.

For this compound, molecular docking could reveal:

The specific amino acid residues in the binding pocket that interact with the benzylamino group.

The role of the N-cyclohexyl group in occupying a hydrophobic pocket.

The hydrogen bonding interactions involving the amide carbonyl and N-H groups.

By performing docking studies on a series of analogs with varying substituents, it is possible to rationalize the observed SAR trends. For instance, if a particular substitution leads to a loss of activity, docking might show that this is due to a steric clash with the receptor or the disruption of a crucial hydrogen bond.

Table 2: Key Moieties of this compound and Their Potential Interactions in a Hypothetical Binding Site

Molecular MoietyPotential Interaction TypeInteracting Residues (Example)
Benzyl GroupHydrophobic, π-π stackingPhenylalanine, Tyrosine, Leucine
Amino Linker (N-H)Hydrogen Bond DonorAspartate, Glutamate, Carbonyl backbone
Benzamide Carbonyl (C=O)Hydrogen Bond AcceptorSerine, Threonine, Lysine
Benzamide Phenyl RingHydrophobicValine, Isoleucine
N-Cyclohexyl GroupHydrophobicAlanine, Leucine, Valine

These computational predictions, when combined with experimental data, provide a powerful platform for the rational design of new derivatives of this compound with improved pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, 3D-QSAR studies can be employed to guide the design of new analogs with potentially enhanced activity. researchgate.net The fundamental principle involves aligning a set of structurally related molecules and generating common pharmacophore hypotheses based on their known activities. researchgate.net

The process begins with the creation of a dataset of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as electronic (e.g., partial atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological, among others.

By employing statistical methods such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), a mathematical model is constructed that links these descriptors to the observed biological activity. A robust QSAR model not only accurately predicts the activity of the compounds in the training set but also demonstrates high predictive power for an external test set of compounds not used in model generation. The resulting model can be visualized through contour maps, where different colored polyhedra indicate regions where specific structural properties are favorable or unfavorable for activity. For instance, a model might indicate that increasing hydrophobicity in the benzyl ring region enhances activity, while steric bulk near the cyclohexyl moiety is detrimental. Such insights are invaluable for the rational design and synthesis of new, more potent derivatives.

Table 1: Hypothetical QSAR Data for this compound Analogs

Compound IDR1-Substitution (Benzyl Ring)LogPMolecular Weight ( g/mol )H-Bond DonorsExperimental IC₅₀ (µM)Predicted IC₅₀ (µM)
Parent H5.2322.45115.816.2
Analog-1 4-Cl5.9356.8918.58.1
Analog-2 4-OCH₃5.1352.47112.311.9
Analog-3 4-NO₂4.9367.44125.124.5
Analog-4 3-OH4.8338.45210.210.8

Molecular Dynamics Simulations to Understand Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational dynamics, stability, and interactions with biological targets such as enzymes or receptors. nih.gov These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of particles vary with time. dntb.gov.ua

An MD simulation of this compound, either in a solvent environment like water or within a lipid bilayer, can reveal its preferred three-dimensional conformations. mdpi.com The molecule possesses several rotatable bonds, particularly around the amine and amide linkages, allowing for significant conformational flexibility. By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding pocket.

Furthermore, MD simulations can be used to study the stability of the complex formed between this compound and its biological target. By monitoring key metrics such as root-mean-square deviation (RMSD) of the protein backbone and the ligand, and analyzing intermolecular interactions like hydrogen bonds and hydrophobic contacts, scientists can assess the stability of the ligand-protein complex. This dynamic understanding complements the static picture provided by molecular docking and is essential for evaluating the potential of a compound as a drug candidate. mdpi.com

Table 2: Hypothetical Conformational Analysis from MD Simulations

Conformational StateDihedral Angle (C-N-C-C)Potential Energy (kcal/mol)Relative Population (%)Key Intramolecular Interactions
Global Minimum 175°-15.265H-bond between amide N-H and benzylamino N
Local Minimum 1 -65°-13.825π-stacking between benzyl and benzamide rings
Local Minimum 2 80°-12.510Hydrophobic contact between cyclohexyl and benzyl

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules from first principles. epstem.net For this compound, these calculations can provide a detailed understanding of its electronic properties, which are fundamental to its chemical behavior and biological activity.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. epstem.net A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) in red and electron-poor regions (electrophilic sites) in blue. For this compound, the MEP would likely show negative potential around the carbonyl oxygen of the amide group, making it a potential hydrogen bond acceptor. The distribution of charges and electrostatic potential is crucial for understanding non-covalent interactions with a biological target. semanticscholar.org Additionally, calculated Mulliken atomic charges can quantify the partial charge on each atom, offering further insights into the molecule's reactivity and interaction patterns. semanticscholar.org

Table 3: Hypothetical Electronic Properties from DFT Calculations (B3LYP/6-311++G(d,p))

PropertyCalculated ValueInterpretation
E_HOMO -6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
E_LUMO -1.1 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.1 eVIndicates high kinetic stability and low reactivity.
Dipole Moment 3.5 DebyeReflects the overall polarity of the molecule.
Mulliken Charge on C=O Oxygen -0.55 eConfirms a significant negative partial charge, indicating a strong H-bond acceptor site.

In Silico ADME Prediction and Lead Optimization Considerations (Excluding Toxicity Profiles)

In the drug discovery process, early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures. nih.gov In silico ADME prediction tools use computational models to estimate these pharmacokinetic properties for a given chemical structure. researchgate.netmdpi.com For this compound, these predictions can guide its optimization into a viable drug candidate.

Computational models can predict various physicochemical properties that influence ADME, such as lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). These parameters are evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. mdpi.com For instance, a high predicted logP value for this compound would suggest good membrane permeability but potentially poor aqueous solubility.

These in silico predictions are instrumental in the lead optimization phase. biobide.comcriver.com If a liability is identified, medicinal chemists can propose structural modifications to improve the ADME profile. For example, if the parent compound is predicted to have poor solubility, chemists might introduce polar functional groups (e.g., a hydroxyl or carboxyl group) to enhance its interaction with water. If the compound is predicted to be an inhibitor of key metabolic enzymes like Cytochrome P450 (CYP) isozymes, modifications can be made to parts of the molecule identified as potential sites of metabolism. nih.gov This iterative cycle of prediction, synthesis, and testing accelerates the development of lead compounds with more favorable pharmacokinetic profiles.

Table 4: Predicted In Silico ADME Properties for this compound

ADME ParameterPredicted ValueAcceptable Range for Oral DrugsImplication for Lead Optimization
LogP (Lipophilicity) 5.2< 5High lipophilicity; may require modulation to balance permeability and solubility.
Aqueous Solubility (LogS) -4.8> -4Low solubility; introduction of polar groups could be beneficial.
Gastrointestinal (GI) Absorption HighHighFavorable for oral administration.
Blood-Brain Barrier (BBB) Permeant Yes-Potential for CNS activity; can be modified if peripheral action is desired.
CYP2D6 Inhibitor YesNoPotential for drug-drug interactions; requires structural modification to mitigate.
Human Intestinal Absorption (%) 95%> 80%Excellent predicted absorption.

Research Perspectives and Future Directions for 2 Benzylamino N Cyclohexylbenzamide

Rational Design and Synthesis of Next-Generation 2-(Benzylamino)-N-cyclohexylbenzamide Derivatives with Enhanced Potency and Selectivity

The rational design of next-generation analogs of this compound hinges on a systematic exploration of its structure-activity relationships (SAR). The goal is to create derivatives with improved potency against a specific biological target and enhanced selectivity to minimize off-target effects. Key to this approach is the independent and combined modification of the three primary structural components: the benzamide (B126) core, the N-cyclohexyl group, and the 2-(benzylamino) substituent.

Future research will likely focus on:

Modification of the Benzyl (B1604629) Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) onto the phenyl ring of the benzyl moiety can probe interactions with specific pockets of a target protein. Early studies on other N-benzylphenethylamines have shown that such substitutions can dramatically improve both binding affinity and functional activity at certain receptors. nih.gov

Alterations to the Cyclohexyl Ring: The lipophilic cyclohexyl group can be replaced with other cyclic or acyclic aliphatic groups of varying sizes and polarities to optimize pharmacokinetic properties and target engagement.

Substitution on the Benzamide Core: The benzamide phenyl ring is another prime location for modification. Studies on other 2-aminobenzamide (B116534) derivatives have demonstrated that substitution at this position can be critical for activity, for instance, in the inhibition of enzymes like histone deacetylases (HDACs). nih.govnih.gov

A systematic synthetic campaign would generate a library of analogs based on these modifications. The subsequent biological evaluation would provide crucial SAR data, as illustrated in the hypothetical table below, guiding further optimization.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical this compound Analogs

Compound IDBenzyl Ring SubstitutionCyclohexyl Ring ModificationBenzamide Core SubstitutionTarget Binding Affinity (Ki, nM)
Parent NoneCyclohexylNone150
Analog-1 4-FluoroCyclohexylNone75
Analog-2 4-MethoxyCyclohexylNone210
Analog-3 NoneCyclopentylNone125
Analog-4 4-FluoroCyclopentylNone50
Analog-5 4-FluoroCyclopentyl5-Chloro15

Integration with High-Throughput Screening and Target Identification Platforms for Novel Activities

While rational design focuses on optimizing activity against a known target, an alternative and complementary approach is to discover entirely new biological activities for this compound and its derivatives. This can be achieved by integrating the compound into high-throughput screening (HTS) campaigns. nih.gov HTS allows for the rapid testing of thousands of compounds against a wide array of biological targets, including enzymes, receptors, and ion channels.

Future directions in this area include:

Library Screening: Incorporating this compound and a focused library of its derivatives into large-scale HTS programs to identify novel "hits."

Target Identification: For any hits identified through HTS, determining the specific molecular target is crucial. Modern target identification strategies can be broadly categorized into affinity-based and label-free methods. researchgate.net

Affinity-based approaches involve immobilizing a derivative of the active compound onto a solid support (like agarose (B213101) beads) to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. nih.gov

Label-free methods , such as the cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS), rely on the principle that a compound binding to its target protein confers stability to the protein, which can be detected under denaturing conditions (e.g., heat or proteolysis). nih.gov

The successful application of these platforms could uncover unexpected therapeutic applications for this class of molecules.

Development of Advanced In Vitro Biological Systems for Mechanistic Elucidation

Once a biological activity and target have been identified, understanding the compound's mechanism of action in a physiologically relevant context is paramount. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. researchgate.net The future of mechanistic studies for compounds like this compound lies in the use of advanced three-dimensional (3D) in vitro models.

These advanced systems include:

Spheroids and Organoids: These are 3D cell aggregates that can self-assemble and exhibit organ-like structures and functions. mdpi.comfrontiersin.org Patient-derived organoids, in particular, offer a powerful platform for testing drug efficacy in a personalized medicine context. nih.gov

Organ-on-a-Chip (OOC): These microfluidic devices contain living human cells in continuously perfused microchannels, recreating the structural and functional complexity of human organs, including tissue-tissue interfaces and mechanical forces. nih.govnih.govfrontiersin.org OOC models of the lung, liver, gut, and kidney can provide critical data on a drug's absorption, metabolism, and potential toxicity early in the development process. frontiersin.orgfrontiersin.org

Using these models, researchers can study the effects of this compound derivatives on complex cellular processes, cell-cell interactions, and organ-level physiology, providing deeper insights than what is possible with conventional assays. nih.govnih.gov

Table 2: Comparison of In Vitro Model Systems for Mechanistic Studies

Model SystemComplexityPhysiological RelevanceThroughputApplication for this compound
2D Cell Culture LowLowHighInitial screening, dose-response curves.
Spheroids MediumMediumMediumStudying effects on cell-cell interactions, tumor penetration.
Organoids HighHighLow-MediumEfficacy testing in patient-derived tissues, disease modeling. nih.gov
Organ-on-a-Chip Very HighVery HighLowPharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicity assessment. nih.gov

Exploration of this compound as a Synthetic Intermediate for Complex Molecules

The 2-aminobenzamide framework is a valuable building block in organic synthesis, often serving as a precursor for the construction of various heterocyclic systems. nih.gov The specific structure of this compound, featuring reactive N-H bonds and an ortho-amino group, makes it an intriguing starting material for creating more complex, polycyclic molecules.

Future research could explore its utility in reactions such as:

Intramolecular Cyclizations: The ortho-amino group can react with a suitably functionalized partner to form fused heterocyclic rings, a common strategy in medicinal chemistry. For example, condensation with appropriate reagents could lead to the formation of quinazolinones or other pharmacologically relevant scaffolds.

Deconstructive Functionalization: Researchers have shown that 2-aminobenzamide can be used to activate ketones by forming dihydroquinazolinone intermediates. acs.org This strategy allows for the subsequent cleavage and functionalization of the ketone, using it as a radical precursor to form new carbon-carbon or carbon-heteroatom bonds. acs.org Applying such a strategy to this compound could open up novel synthetic pathways.

The exploration of this compound as a versatile intermediate could lead to the discovery of new molecular architectures with unique biological properties.

Emerging Methodologies and Technologies in Benzamide Research (e.g., Chemoenzymatic Synthesis, Photoredox Catalysis)

Advances in synthetic methodology offer more efficient, sustainable, and innovative ways to produce and modify benzamides. nih.gov Applying these emerging technologies to this compound and its derivatives could significantly accelerate research and development.

Two particularly promising areas are:

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of traditional chemical synthesis. mdpi.com Enzymes can be used to perform specific transformations, such as stereoselective reactions, under mild conditions, which can be advantageous for creating complex chiral molecules. mdpi.com

Photoredox Catalysis: This powerful technology uses visible light to initiate single-electron transfer (SET) processes, enabling the formation of chemical bonds under exceptionally mild conditions. nih.govpolyu.edu.hk It has been successfully applied to the synthesis of N-substituted amides through C-N bond formation, providing a modern alternative to classical coupling methods that often require harsh reagents or expensive metal catalysts. nih.govvirginia.edu This approach could be highly valuable for the synthesis and late-stage functionalization of this compound analogs.

Adopting these modern synthetic tools will be essential for efficiently building diverse libraries of derivatives for biological screening and for developing scalable, environmentally friendly manufacturing processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.